(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide
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Overview
Description
This compound is a type of organic compound known as an amide, specifically a propenamide, which is a type of unsaturated amide. It contains a pyrazole ring, which is a type of aromatic heterocycle, and several chlorophenyl groups, which are phenyl rings substituted with chlorine atoms .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a cyano group (-CN), an amide group (CONH2), and several phenyl rings, which are six-membered carbon rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing cyano and amide groups, as well as the electron-donating phenyl rings. The pyrazole ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups (like the cyano and amide groups) and the overall shape of the molecule could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry
- Polyamides and Polyimides with Pyrazole Rings : Aromatic polyamides and polyimides with pendent pyrazole rings containing amino and cyano groups were synthesized using a monomer related to the compound . These polymers exhibited high thermal stability and solubility in various organic solvents, showcasing potential applications in high-performance materials (Kim et al., 2016).
Applications in Heterocyclic Synthesis
- Pyrazolo[3,4-b]pyridines and Pyrazolopyrimidines Synthesis : Studies on pyrazole compounds, including those structurally related to (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide, have led to the synthesis of various heterocyclic compounds like pyrazolo[3,4-b]pyridines and pyrazolopyrimidines. These compounds have shown potential in pharmaceutical and chemical synthesis (Harb et al., 2005).
Antimicrobial and Anticancer Agents
- Anticancer and Antimicrobial Properties : Research on pyrazole derivatives, closely related to the compound , has shown promising results as anticancer and antimicrobial agents. Molecular docking studies and in vitro evaluations suggest these compounds could help overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Molecular Docking and Computational Studies
- Molecular Interaction Studies : The molecular interactions of similar pyrazole compounds with various receptors have been studied using computational methods like molecular docking and quantum chemical calculations. These studies aid in understanding the binding mechanisms and potential therapeutic applications of such compounds (Shim et al., 2002).
Future Directions
Properties
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N4O/c20-14-4-6-15(7-5-14)26-11-12(10-24-26)8-13(9-23)19(27)25-18-16(21)2-1-3-17(18)22/h1-8,10-11H,(H,25,27)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPAPGVFIDEAE-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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